molecular formula C8H11FN2 B1290385 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine CAS No. 3824-31-5

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine

Cat. No.: B1290385
CAS No.: 3824-31-5
M. Wt: 154.18 g/mol
InChI Key: HWMMSIBCJCJIJM-UHFFFAOYSA-N
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Description

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of advanced materials, such as polymers and dyes.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: Studied for its effects on biological systems, including its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N1,N1-dimethylbenzene-1,3-diamine
  • 2-Fluoro-N1,N1-dimethylbenzene-1,2-diamine
  • 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine

Uniqueness

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 2-position and the dimethylamino groups at the 1 and 4 positions result in unique reactivity and binding characteristics compared to its isomers .

Biological Activity

2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine (CAS No. 3824-31-5) is an organic compound characterized by the presence of a fluorine atom and two dimethylamino groups on a benzene ring. Its unique structure suggests potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H10F2N2
  • Molecular Weight : 154.18 g/mol
  • Structure : Contains a fluorine substituent at the second position of the benzene ring and two dimethylamino groups at the para positions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets. The dimethylamino groups may also contribute to its reactivity and solubility in biological systems.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may modulate receptor activity through interactions with receptor binding sites.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. The mechanism involves interference with cancer cell proliferation pathways through enzyme inhibition or receptor modulation. Further research is needed to elucidate these effects in detail.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated and dimethylamino groupsPotential antimicrobial and anticancer effects
2-Nitro-N1,N1-dimethylbenzene-1,4-diamineNitro group instead of fluorineExhibits different reactivity and activity
N,N-Dimethylbenzene-1,4-diamineNo fluorine or nitro substituentLacks enhanced biological activity

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds:

  • Antimicrobial Studies : A study demonstrated that fluorinated aromatic amines showed significant antibacterial effects against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
  • Anticancer Research : Another investigation focused on fluorinated compounds revealed that they could inhibit specific kinases involved in cancer progression, suggesting a pathway for drug development targeting malignancies .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been developed for similar compounds to predict their biological activities based on structural features. These models indicate that the presence of fluorine significantly enhances the binding affinity to target proteins .

Properties

IUPAC Name

2-fluoro-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMMSIBCJCJIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634903
Record name 2-Fluoro-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3824-31-5
Record name 2-Fluoro-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine
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